3-(2-methoxyphenyl)but-2-enenitrile

Description

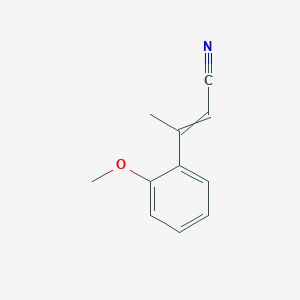

3-(2-Methoxyphenyl)but-2-enenitrile is an α,β-unsaturated nitrile compound characterized by a methoxy-substituted aromatic ring conjugated to a nitrile group via a butene backbone. Its molecular formula is C₁₁H₁₁NO, with a molecular weight of 173.21 g/mol and CAS registry number 1251474-62-0 . The compound is commercially available at 97% purity and is utilized in organic synthesis, particularly as a precursor in cyclization and annulation reactions. The methoxy group at the ortho position of the phenyl ring enhances electron-donating effects, influencing both reactivity and regioselectivity in catalytic transformations .

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)but-2-enenitrile |

InChI |

InChI=1S/C11H11NO/c1-9(7-8-12)10-5-3-4-6-11(10)13-2/h3-7H,1-2H3 |

InChI Key |

ZBPWJWXDCUFULS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC#N)C1=CC=CC=C1OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)but-2-enenitrile typically involves the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by dehydration to yield the desired product .

Industrial Production Methods

The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)but-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Fragrance Industry

One of the primary applications of 3-(2-methoxyphenyl)but-2-enenitrile is in the fragrance industry. The compound exhibits a pleasant odor profile, making it suitable for use in perfumes and other scented products.

- Odor Profile : The compound has been noted for its citrus, rosy, and fruity notes, which align with contemporary fragrance trends.

- Usage : It can be incorporated into various fragrance formulations, including personal care products like body lotions and household products .

Medicinal Chemistry

Recent research highlights the potential medicinal applications of this compound and its derivatives.

Anticancer Activity

Studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

- Case Study : A derivative demonstrated significant cytotoxic effects against A-431 cancer cell lines with an IC50 value of less than 10 µM, indicating potent anticancer activity .

Antiviral Properties

The compound's structural analogs have shown antiviral activity against various pathogens, including influenza viruses.

Neuroprotective Effects

Research suggests that derivatives of this compound may possess neuroprotective properties.

- Anticonvulsant Activity : Certain studies have reported efficacy in reducing seizure frequency in animal models, indicating potential for treating neurological disorders .

Synthetic Applications

The synthesis of this compound serves as a versatile intermediate in organic synthesis.

Synthetic Pathways

The compound can be synthesized through various methods involving the reaction of substituted phenyl compounds with nitriles under specific conditions.

| Synthesis Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Method A | 2-Methoxybenzaldehyde + Butyronitrile | Reflux in ethanol | 75% |

| Method B | Phenylacetonitrile + Methanol | Acid-catalyzed reaction | 80% |

Study on Fragrance Applications

A study focusing on the incorporation of this compound into commercial fragrance formulations highlighted its compatibility with other odorants and its ability to enhance scent profiles. The study concluded that the compound could be effectively used in both fine and functional perfumery applications .

Pharmacological Investigations

Research into the pharmacological properties of related compounds has revealed their potential as therapeutic agents. For example:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)but-2-enenitrile involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. The methoxy group enhances its reactivity by donating electron density to the aromatic ring, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 3-(2-methoxyphenyl)but-2-enenitrile to other α,β-unsaturated nitriles and aryl-substituted nitriles are critical for understanding its unique properties. Below is a detailed comparison:

Structural Analogues and Their Properties

Functional Group and Reactivity Analysis

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in this compound stabilizes intermediates in cycloaddition reactions via resonance donation, whereas the amino group in (E)-3-(2-aminophenyl)but-2-enenitrile facilitates nucleophilic attacks in quinoline synthesis .

- Conjugation Effects: The α,β-unsaturated nitrile system enables Michael addition and cyclization, distinguishing it from non-conjugated analogues like 2-methyl-2-butenenitrile, which lacks such reactivity .

Biological Activity

3-(2-Methoxyphenyl)but-2-enenitrile is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical structure, synthesis, and relevant studies highlighting its pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound features a methoxy-substituted phenyl group attached to a butene chain with a nitrile functional group. The presence of the methoxy group enhances its reactivity and potential biological effects. The compound can be represented as follows:

Synthesis

Several synthetic routes have been developed to produce this compound, emphasizing its versatility as a synthetic intermediate in organic chemistry. These methods often involve the use of various reagents and catalysts to achieve optimal yields. For example, one common synthesis method involves the reaction of 2-methoxybenzaldehyde with appropriate nitriles under controlled conditions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study focusing on related compounds demonstrated their ability to inhibit the proteasome complex, which is crucial for cancer cell survival. The mechanism involves inducing apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

Anti-inflammatory Effects

In addition to anticancer activity, this compound has been investigated for its anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 3-(4-Methoxyphenyl)but-2-enenitrile | Similar methoxy-substituted phenyl group | Exhibits different biological activities |

| 3-(4-Chlorophenyl)but-2-enenitrile | Chlorine substitution instead of methoxy | Potentially different reactivity profiles |

| 4-(Methoxyphenyl)prop-2-enamide | Amide functional group instead of nitrile | May show distinct pharmacological effects |

This table highlights how variations in substituents influence reactivity and biological activity, making each compound unique despite structural similarities.

Case Studies and Research Findings

- Anticancer Study : A recent investigation into a series of methoxy-substituted phenyl compounds found that those with a similar structure to this compound effectively inhibited tumor growth in vivo models. The study reported a significant reduction in tumor size compared to control groups .

- Inflammation Model : In a controlled experiment using animal models of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.